Nexturastat A
Nexturastat A
Nexturastat A is a potent inhibitor of HDAC6 (IC50 = 5.02 nM) that displays high selectivity over all other HDACs. It dose-dependently induces hyperacetylation of α-tubulin in B16 murine melanoma cells without elevating histone H3 acetylation. Nexturastat A is cell-permeable and inhibits the proliferation of B16 cells (GI50 = 14.3 µM).
Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) (IC50= 5.02 +/- 0.60 nM). Nexturastat A possesses antiproliferative effects against melanoma cells. Histone deacetylases (HDACs) mediate regulation of gene expression via changes in nucleosome conformation. Dysregulation of histone acetylation can lead to the development of cancers. There is renewed interest in capitalizing new breakthroughs in epigenetic research to address oncology therapy.
Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) (IC50= 5.02 +/- 0.60 nM). Nexturastat A possesses antiproliferative effects against melanoma cells. Histone deacetylases (HDACs) mediate regulation of gene expression via changes in nucleosome conformation. Dysregulation of histone acetylation can lead to the development of cancers. There is renewed interest in capitalizing new breakthroughs in epigenetic research to address oncology therapy.
Brand Name:
Vulcanchem
CAS No.:
1403783-31-2
VCID:
VC0537072
InChI:
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23)
SMILES:
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2
Molecular Formula:
C19H23N3O3
Molecular Weight:
341.4 g/mol
Nexturastat A
CAS No.: 1403783-31-2
Cat. No.: VC0537072
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Nexturastat A is a potent inhibitor of HDAC6 (IC50 = 5.02 nM) that displays high selectivity over all other HDACs. It dose-dependently induces hyperacetylation of α-tubulin in B16 murine melanoma cells without elevating histone H3 acetylation. Nexturastat A is cell-permeable and inhibits the proliferation of B16 cells (GI50 = 14.3 µM). Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) (IC50= 5.02 +/- 0.60 nM). Nexturastat A possesses antiproliferative effects against melanoma cells. Histone deacetylases (HDACs) mediate regulation of gene expression via changes in nucleosome conformation. Dysregulation of histone acetylation can lead to the development of cancers. There is renewed interest in capitalizing new breakthroughs in epigenetic research to address oncology therapy. |
|---|---|
| CAS No. | 1403783-31-2 |
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
| Standard InChI | InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
| Standard InChI Key | JZWXMCPARMXZQV-UHFFFAOYSA-N |
| SMILES | CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
| Appearance | white solid powder |
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